molecular formula C16H23N3O4 B11529933 Methyl 4-({2-[4-(2-hydroxyethyl)piperazino]acetyl}amino)benzoate

Methyl 4-({2-[4-(2-hydroxyethyl)piperazino]acetyl}amino)benzoate

Cat. No.: B11529933
M. Wt: 321.37 g/mol
InChI Key: UXWQZMXCEWGJOC-UHFFFAOYSA-N
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Description

Methyl 4-({2-[4-(2-hydroxyethyl)piperazino]acetyl}amino)benzoate is a complex organic compound that features a piperazine ring, a benzoate ester, and a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({2-[4-(2-hydroxyethyl)piperazino]acetyl}amino)benzoate typically involves multiple steps. The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({2-[4-(2-hydroxyethyl)piperazino]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute on the piperazine ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a ketone or aldehyde, while reduction of the ester group would produce an alcohol.

Scientific Research Applications

Methyl 4-({2-[4-(2-hydroxyethyl)piperazino]acetyl}amino)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-({2-[4-(2-hydroxyethyl)piperazino]acetyl}amino)benzoate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, potentially modulating their activity. The hydroxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-({2-[4-(2-hydroxyethyl)piperazino]acetyl}amino)benzoate is unique due to the combination of its piperazine ring, hydroxyethyl group, and benzoate ester. This unique structure imparts specific chemical and biological properties that are not found in other compounds with similar functionalities.

Properties

Molecular Formula

C16H23N3O4

Molecular Weight

321.37 g/mol

IUPAC Name

methyl 4-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C16H23N3O4/c1-23-16(22)13-2-4-14(5-3-13)17-15(21)12-19-8-6-18(7-9-19)10-11-20/h2-5,20H,6-12H2,1H3,(H,17,21)

InChI Key

UXWQZMXCEWGJOC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2CCN(CC2)CCO

Origin of Product

United States

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